Cas no 92615-06-0 ((1-Methyl-1h-imidazol-2-yl)methanethiol)

(1-Methyl-1h-imidazol-2-yl)methanethiol Chemical and Physical Properties
Names and Identifiers
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- (1-Methyl-1h-imidazol-2-yl)methanethiol
- DTXSID20900977
- NoName_23
- 92615-06-0
- EN300-1085696
- SCHEMBL1728199
- DB-257428
-
- Inchi: InChI=1S/C5H8N2S/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3
- InChI Key: UVWSKIZHAMYEAZ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 128.04081944Da
- Monoisotopic Mass: 128.04081944Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.8Ų
- XLogP3: 0.1
(1-Methyl-1h-imidazol-2-yl)methanethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085696-1.0g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 1g |
$842.0 | 2023-05-23 | ||
Enamine | EN300-1085696-0.25g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1085696-5.0g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 5g |
$2443.0 | 2023-05-23 | ||
Enamine | EN300-1085696-10g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1085696-1g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1085696-10.0g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 10g |
$3622.0 | 2023-05-23 | ||
Enamine | EN300-1085696-0.1g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1085696-0.05g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1085696-2.5g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1085696-0.5g |
(1-methyl-1H-imidazol-2-yl)methanethiol |
92615-06-0 | 95% | 0.5g |
$739.0 | 2023-10-27 |
(1-Methyl-1h-imidazol-2-yl)methanethiol Related Literature
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on (1-Methyl-1h-imidazol-2-yl)methanethiol
Research Brief on (1-Methyl-1h-imidazol-2-yl)methanethiol (CAS: 92615-06-0) in Chemical Biology and Pharmaceutical Applications
The compound (1-Methyl-1h-imidazol-2-yl)methanethiol (CAS: 92615-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This thiol-containing imidazole derivative serves as a versatile building block in medicinal chemistry, particularly in the development of enzyme inhibitors, metal-chelating agents, and prodrugs. Recent studies have explored its role in modulating biological pathways, with a focus on its reactivity as a nucleophile and its ability to form stable complexes with transition metals.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in synthesizing novel cysteine protease inhibitors. The research team utilized (1-Methyl-1h-imidazol-2-yl)methanethiol to develop irreversible inhibitors targeting SARS-CoV-2 main protease, showing promising results in vitro with IC50 values in the low micromolar range. The thiol group's nucleophilic character enabled selective covalent modification of the catalytic cysteine residue, while the imidazole moiety contributed to binding affinity through hydrogen bonding interactions.
In the realm of metal-based therapeutics, a recent breakthrough published in Chemical Science (2024) highlighted the compound's utility in creating stable ruthenium complexes for photodynamic therapy. The researchers designed a series of photosensitizers where (1-Methyl-1h-imidazol-2-yl)methanethiol served as a bidentate ligand, demonstrating improved tumor selectivity and reduced dark toxicity compared to conventional porphyrin-based systems. These findings open new avenues for developing targeted cancer therapies with enhanced specificity.
Pharmacokinetic studies have also progressed, with a 2024 report in Drug Metabolism and Disposition characterizing the metabolic fate of (1-Methyl-1h-imidazol-2-yl)methanethiol derivatives. The research identified S-methylation and oxidation as primary metabolic pathways, with significant interspecies differences in clearance rates. These insights are crucial for optimizing drug design and predicting human pharmacokinetics during preclinical development.
Emerging applications extend to radiopharmaceuticals, where the compound's thiol group enables efficient labeling with technetium-99m for diagnostic imaging. A recent patent application (WO2023/154672) describes its use in developing myocardial perfusion imaging agents with improved biodistribution profiles. The imidazole ring's basicity appears to influence tissue retention, offering tunable pharmacokinetics through structural modifications.
Despite these advances, challenges remain in optimizing the compound's stability and bioavailability. Current research efforts focus on prodrug strategies and formulation approaches to address these limitations. The field continues to evolve rapidly, with (1-Methyl-1h-imidazol-2-yl)methanethiol maintaining its position as a valuable scaffold in drug discovery and chemical biology research.
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